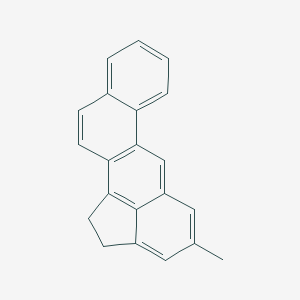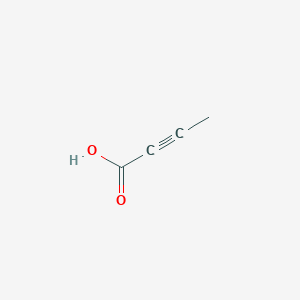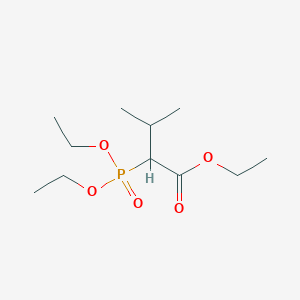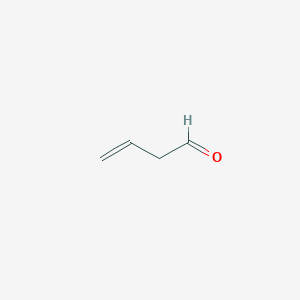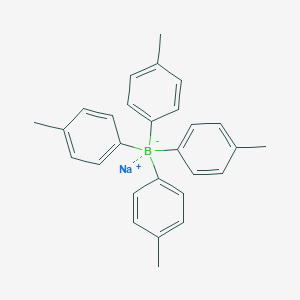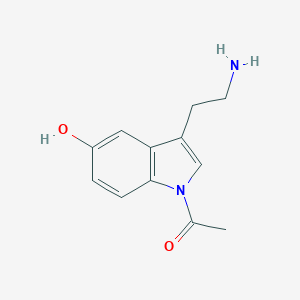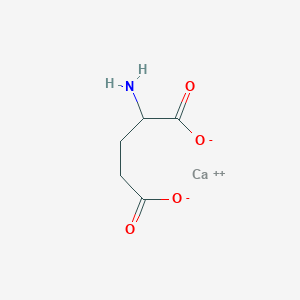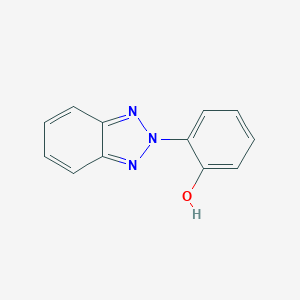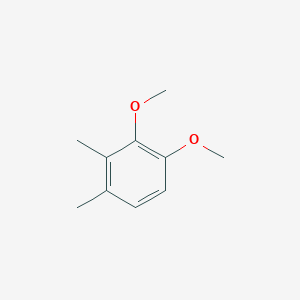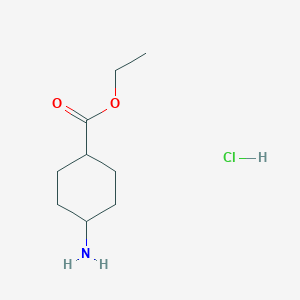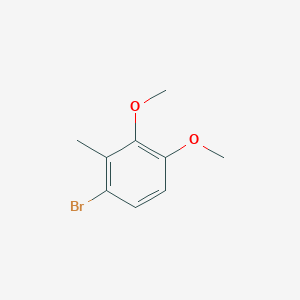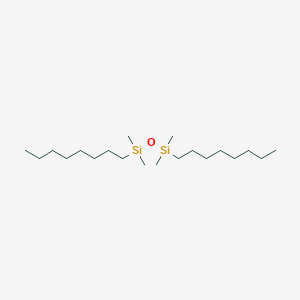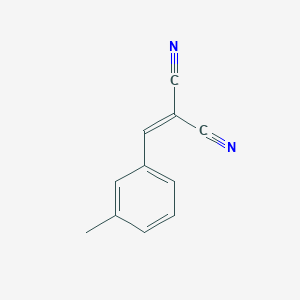
(3-Methylbenzylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzylidenemalononitrile derivatives, which include compounds like 3MBPDN, is often carried out by the Knoevenagel condensation of aldehydes with active methylene compounds . This process is typically facilitated by homogeneous catalysts .Molecular Structure Analysis
The molecular structure of 3MBPDN contains a total of 21 bonds, including 13 non-H bonds, 9 multiple bonds, 1 rotatable bond, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitriles (aliphatic) .Aplicaciones Científicas De Investigación
Anti-Cancer Activities
- Scientific Field : Applied Biological Chemistry
- Application Summary : Phenylacrylonitrile compounds, which are similar to “(3-Methylbenzylidene)propanedinitrile”, have been synthesized and their anti-tumor activities on the human breast cancer cell line (MCF-7) were determined .
- Methods of Application : The structures of all the compounds were defined by melting point, elemental analysis, FT-IR, 1H, 13C, 13C-APT, and HETCOR-NMR spectroscopy. Anti-tumor activities of these compounds on cell viability were evaluated using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay against MCF-7 .
- Results : At the end of the experiments, some of the synthesized phenylacrylonitrile compounds reduced cell viability .
Pharmaceutical and Medicinal Applications
- Scientific Field : Molecular Diversity
- Application Summary : Malononitrile dimer, a compound related to “(3-Methylbenzylidene)propanedinitrile”, has been used in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : Malononitrile dimer decreases the amnesia induced by electroconvulsive shock, and in animal tests, this compound exhibited nootropic activity .
3D Printing Applications
- Scientific Field : Material Science
- Application Summary : Benzylidene scaffold-based iodonium salt one-component photoinitiators, which are similar to “(3-Methylbenzylidene)propanedinitrile”, have been synthesized for 3D printing applications .
- Methods of Application : These photoinitiators were synthesized in one step via classical aldol condensation reactions. They can efficiently decompose under irradiation from UV to visible regions of the spectrum .
- Results : These new benzylidene iodonium salts can photoinitiate the polymerization of vinyl ethers and epoxy monomers under LED@365 and LED@405 irradiation. They can simultaneously initiate and monitor the polymerization process according to the change of fluorescence during the photocuring process .
Thermophysical Property Data
- Scientific Field : Physical Chemistry
- Application Summary : The NIST/TRC Web Thermo Tables (WTT) provides a collection of critically evaluated thermodynamic property data for pure compounds like propanedinitrile .
- Methods of Application : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The database contains information on a variety of properties, including triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, and density .
Synthesis of Heterocyclic Motifs
- Scientific Field : Organic Chemistry
- Application Summary : Malononitrile dimer, a compound related to “(3-Methylbenzylidene)propanedinitrile”, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .
- Methods of Application : These remarkable products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .
- Results : The flexibility and high reactivity of malononitrile dimer as a multi-functional reagent and its potential to the preparation of novel beneficial scaffolds as well as biologically active molecules signify it as a suitable building block in total synthesis, medicinal chemistry, and dyes .
Synthesis of Benzylidenemalononitrile Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The synthesis of benzylidenemalononitrile derivatives, which include compounds like “(3-Methylbenzylidene)propanedinitrile”, is often carried out by the Knoevenagel condensation of aldehydes with active methylene compounds.
- Methods of Application : The specific methods of application are not detailed in the source.
- Results : The results or outcomes of this application are not detailed in the source.
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-9-3-2-4-10(5-9)6-11(7-12)8-13/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUIMBZTZJCXIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344552 |
Source


|
| Record name | (3-methylbenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzylidene)malononitrile | |
CAS RN |
15728-26-4 |
Source


|
| Record name | (3-methylbenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

